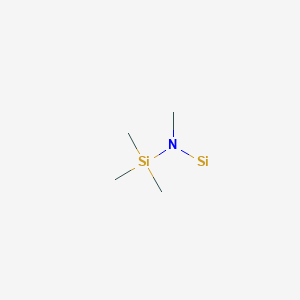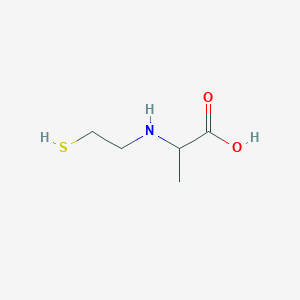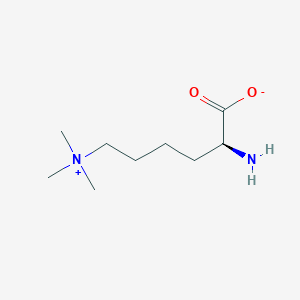![molecular formula C11H17N2O2+ B103303 trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium CAS No. 17752-10-2](/img/structure/B103303.png)
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenaminium core with multiple functional groups attached, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium typically involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation. The key starting materials for the synthesis include m-Anisidine and Dimethylcarbamoyl chloride. The reaction conditions often involve the use of reagents such as sodium bicarbonate and hydrobromic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The industrial production methods also incorporate advanced purification techniques to remove any impurities that may arise during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce benzoic acid derivatives, while reduction reactions may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenaminium, 2-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl-
- Benzenaminium, 3-[[(diethylamino)carbonyl]oxy]-,N,NN-trimethyl-
- Benzenaminium, 3-[[(ethylmethylamino)carbonyl]oxy]-N,N,N-trimethyl-
Uniqueness
Compared to its analogs, trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium is unique due to its specific functional groups and structural configuration. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
17752-10-2 |
|---|---|
Molekularformel |
C11H17N2O2+ |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium |
InChI |
InChI=1S/C11H16N2O2/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4/h5-8H,1-4H3/p+1 |
InChI-Schlüssel |
NTUWKYJEWBGXQA-UHFFFAOYSA-O |
SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
Key on ui other cas no. |
17752-10-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)



![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)


